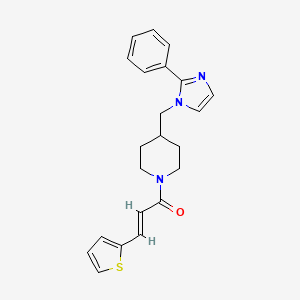
(E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also referred to by its CAS number 1351664-77-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings surrounding this compound.
Chemical Structure and Properties
The compound's molecular formula is C22H23N3OS, with a molecular weight of 377.5 g/mol. It features a complex structure that includes a piperidine ring, an imidazole moiety, and a thiophene group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3OS |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 1351664-77-1 |
Anticancer Properties
Research indicates that the compound exhibits anticancer activity , potentially through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. In vitro studies have demonstrated that it can effectively inhibit various cancer cell lines, although specific IC50 values are pending further investigation.
Antimicrobial Effects
The compound has shown promising antimicrobial properties . It has been tested against several bacterial strains, demonstrating significant inhibitory effects. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Anti-inflammatory Activity
In models of inflammation, this compound has been noted for its ability to reduce pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.
- Apoptosis Induction : The compound appears to activate caspases and other apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential:
- Study on Anticancer Effects : A recent in vitro study evaluated the effects of the compound on various cancer cell lines, showing significant inhibition of cell growth with IC50 values ranging from 10 µM to 30 µM across different types of cancer cells.
- Antimicrobial Testing : Another study tested the compound against Gram-positive and Gram-negative bacteria, revealing an MIC (Minimum Inhibitory Concentration) value as low as 5 µg/mL against certain strains.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
Propriétés
IUPAC Name |
(E)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-21(9-8-20-7-4-16-27-20)24-13-10-18(11-14-24)17-25-15-12-23-22(25)19-5-2-1-3-6-19/h1-9,12,15-16,18H,10-11,13-14,17H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAVMSYLBNTPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














